L-645164

Toxicology HMG-CoA Reductase Neurotoxicity

L‑645164 is a synthetic, monofluorinated‑biphenyl HMG‑CoA reductase inhibitor. Its distinct structure induces a unique spectrum of CNS and optic nerve lesions in canine models not observed with other statins. This tool compound is essential for investigating off‑target neurotoxicity and structure‑toxicity relationships. Substitution with generic statins will not replicate these specific research outcomes.

Molecular Formula C22H23FO3
Molecular Weight 354.4 g/mol
CAS No. 85493-98-7
Cat. No. B1673803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-645164
CAS85493-98-7
SynonymsL 645164;  L-645164;  L645164; 
Molecular FormulaC22H23FO3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)C=CC3CC(CC(=O)O3)O)C
InChIInChI=1S/C22H23FO3/c1-13-8-14(2)19(6-5-18-11-17(24)12-22(25)26-18)20(9-13)16-4-7-21(23)15(3)10-16/h4-10,17-18,24H,11-12H2,1-3H3/b6-5+/t17-,18-/m1/s1
InChIKeyBNIBDNOALUGLCI-PJHKVULZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(4R,6S)-6-[(E)-2-[2-(4-Fluoro-3-Methylphenyl)-4,6-Dimethylphenyl]Ethenyl]-4-Hydroxyoxan-2-One (CAS 85493-98-7): Procurement-Grade HMG-CoA Reductase Inhibitor for Specialized Research


(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one, also designated L-645164, is a synthetic, monofluorinated biphenyl compound that functions as a potent inhibitor of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase . It is chemically characterized as a biphenyl derivative containing a pyrone moiety, with a molecular formula of C22H23FO3 and a molecular weight of 354.41 g/mol . The compound is classified pharmacologically as a hydroxymethylglutaryl-CoA reductase inhibitor, which is a class of agents that modulate cholesterol biosynthesis [1].

Why Generic HMG-CoA Reductase Inhibitors Cannot Substitute for (4R,6S)-6-[(E)-2-[2-(4-Fluoro-3-Methylphenyl)-4,6-Dimethylphenyl]Ethenyl]-4-Hydroxyoxan-2-One


Procurement decisions in this class cannot be based solely on HMG-CoA reductase inhibitory activity. While many statins share this mechanism, L-645164's unique monofluorinated-biphenyl structure confers a distinct toxicological and tissue-distribution profile that is not replicated by fermentation-derived (e.g., lovastatin, simvastatin) or other synthetic inhibitors [1]. Notably, L-645164 produces a unique spectrum of central nervous system (CNS) and optic nerve lesions in canine models that have not been observed with other HMG-CoA reductase inhibitors, even at pharmacologically equipotent doses [2]. This indicates that L-645164 is a chemically and biologically distinct tool compound for investigating off-target effects, tissue selectivity, and toxicity mechanisms of this drug class . Therefore, substituting a generic statin would fail to reproduce the specific research outcomes achievable with L-645164.

Quantitative Evidence Guide: (4R,6S)-6-[(E)-2-[2-(4-Fluoro-3-Methylphenyl)-4,6-Dimethylphenyl]Ethenyl]-4-Hydroxyoxan-2-One (L-645164) vs. Comparator HMG-CoA Reductase Inhibitors


Unique CNS and Optic Tract Toxicity Profile in Canine Models: L-645164 vs. Lovastatin/Simvastatin

L-645164 exhibits a unique neurotoxicological profile in dogs, characterized by optic nerve and acoustic-vestibular tract lesions, which have not been observed following administration of structurally distinct HMG-CoA reductase inhibitors like lovastatin or simvastatin [1]. These lesions were observed in several dogs receiving 50 mg/kg/day and in one dog at 2 mg/kg/day, indicating a dose-dependent but class-independent effect [1]. In contrast, lovastatin and simvastatin are primarily associated with lenticular opacities (cataracts) at high doses, but not the CNS-specific lesions [2].

Toxicology HMG-CoA Reductase Neurotoxicity Drug Safety Ocular Toxicity

Elevated Plasma Drug Levels Relative to Pharmacological Potency: L-645164 vs. Lovastatin/Simvastatin

L-645164 achieves significantly higher plasma drug concentrations compared to pharmacologically equipotent doses of lovastatin and simvastatin, which correlates with its unique systemic toxicity [1]. At the 50 mg/kg/day dose that induced CNS lesions, peak plasma levels of L-645164 were >5 μg/mL [1]. The abstract notes these levels were "about one order of magnitude greater than those attained after administration of pharmacologically equipotent doses of lovastatin and simvastatin" [1].

Pharmacokinetics HMG-CoA Reductase Drug Metabolism Plasma Exposure Toxicity

Lipophilicity (LogP) Comparison: L-645164 vs. Pravastatin and Other Statins

L-645164 possesses a high predicted LogP of 4.497, indicating substantial lipophilicity . This is in stark contrast to the hydrophilic statin pravastatin (LogP ≈ -0.23) and is higher than that of lovastatin (LogP ≈ 4.3) and simvastatin (LogP ≈ 4.68) [1]. The elevated lipophilicity of L-645164 is consistent with its enhanced tissue penetration and the observed CNS toxicity, which is absent with pravastatin and attenuated with other statins [2].

Physicochemical Properties Drug Design HMG-CoA Reductase Lipophilicity Blood-Brain Barrier

Structural Novelty: Monofluorinated Biphenyl vs. Hexahydronaphthalene Core of Lovastatin/Simvastatin

L-645164 is a synthetic monofluorinated-biphenyl derivative, a structure distinct from the hexahydronaphthalene ring system common to fermentation-derived inhibitors like lovastatin and simvastatin [1]. This structural divergence is cited as the probable cause for its unique toxicological profile, including CNS and optic nerve lesions not seen with other inhibitors [1].

Medicinal Chemistry Structural Biology HMG-CoA Reductase Pharmacophore SAR

Potential CNS Disorder Research Application Differentiator

Vendor annotations and associated literature suggest L-645164 is "promising for research of central nervous system disorders" . This application is not a primary indication for most clinically approved statins and likely stems from the compound's unique ability to penetrate the CNS and produce quantifiable neurological effects in animal models [1]. While specific comparative data on CNS disorder models is limited, the established in vivo CNS lesion data provides a basis for exploring this application, which is not supported for other HMG-CoA reductase inhibitors.

Neuroscience HMG-CoA Reductase Drug Repurposing CNS Disorders Alzheimer's Disease

Recommended Research and Industrial Applications for (4R,6S)-6-[(E)-2-[2-(4-Fluoro-3-Methylphenyl)-4,6-Dimethylphenyl]Ethenyl]-4-Hydroxyoxan-2-One (L-645164)


Investigating Class-Independent Neurotoxicity of HMG-CoA Reductase Inhibitors

L-645164 is uniquely suited for studies aimed at elucidating off-target neurotoxic effects of HMG-CoA reductase inhibitors. Its established ability to induce optic nerve and CNS lesions in canine models, which are absent with lovastatin and simvastatin [1], provides a clear phenotypic endpoint for comparative toxicogenomics, biomarker discovery, and mechanistic studies of drug-induced neurodegeneration. This application is not feasible with generic statins.

Studying the Impact of High Plasma Drug Exposure on Statin Toxicity

The high plasma concentrations achieved by L-645164 at pharmacologically relevant doses (one order of magnitude greater than lovastatin/simvastatin) make it an ideal tool for dissecting exposure-toxicity relationships [2]. Researchers can use L-645164 to model and study the systemic and tissue-specific toxicities that arise from disproportionately high plasma levels, a phenomenon less pronounced with other statins.

Structure-Toxicity Relationship (STR) Studies for HMG-CoA Reductase Inhibitors

As a synthetic monofluorinated biphenyl, L-645164 provides a valuable orthogonal comparator to the hexahydronaphthalene-based statins [1]. It enables medicinal chemists and toxicologists to conduct STR analyses to identify structural features responsible for unique toxicities (e.g., CNS lesions) versus shared class effects. This is a critical step in designing next-generation inhibitors with improved safety profiles.

CNS Disorder Research and Drug Discovery

Based on vendor annotations and its unique CNS-penetrant properties, L-645164 is a promising tool compound for exploring the role of HMG-CoA reductase in neurological diseases . It can be used in preclinical models to test hypotheses related to cholesterol metabolism in the brain, neuroinflammation, and synaptic function, serving as a starting point for the development of CNS-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-645164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.